2-Hexyl-2-methyl-1,3-dioxolane-4-methanol
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Overview
Description
2-Hexyl-2-methyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C10H20O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is known for its unique chemical structure, which includes a dioxolane ring substituted with hexyl and methyl groups, as well as a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-2-methyl-1,3-dioxolane-4-methanol typically involves the reaction of hexyl ketone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then reduced to yield the desired product. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and improved product purity. Additionally, the use of heterogeneous acid catalysts, such as ion-exchange resins, can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-2-methyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The dioxolane ring can be reduced to yield the corresponding diol.
Substitution: The hexyl and methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Hexyl aldehyde, hexanoic acid.
Reduction: Hexane-1,6-diol.
Substitution: Various substituted dioxolanes depending on the reagents used.
Scientific Research Applications
2-Hexyl-2-methyl-1,3-dioxolane-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used as a solvent and stabilizer in the formulation of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Hexyl-2-methyl-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a chelating agent, forming stable complexes with metal ions. This property is exploited in various catalytic processes where the compound serves as a ligand. Additionally, the methanol moiety can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Hexyl-2-methyl-1,3-dioxolane: Lacks the methanol moiety, resulting in different chemical properties and reactivity.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains two methyl groups instead of a hexyl group, leading to variations in steric and electronic effects.
2-Ethyl-4-methyl-1,3-dioxolane: Substituted with an ethyl group, affecting its physical and chemical properties.
Uniqueness
2-Hexyl-2-methyl-1,3-dioxolane-4-methanol is unique due to its combination of a dioxolane ring with both hexyl and methanol substituents
Properties
CAS No. |
5660-52-6 |
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Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(2-hexyl-2-methyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-11(2)13-9-10(8-12)14-11/h10,12H,3-9H2,1-2H3 |
InChI Key |
IYIHUBAPCSTQLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(OCC(O1)CO)C |
Origin of Product |
United States |
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